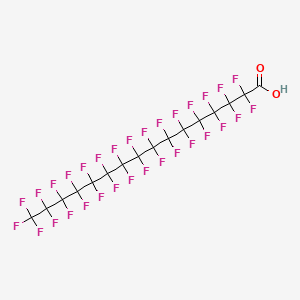
3,3-Dichloro-1,1,1-trifluoropropane
Overview
Description
3,3-Dichloro-1,1,1-trifluoropropane is an organofluorine compound with the molecular formula C3H3Cl2F3. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. The presence of both chlorine and fluorine atoms in its structure makes it a compound of interest in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dichloro-1,1,1-trifluoropropane can be synthesized through several methods. One common method involves the reaction of 1,1,1-trifluoropropane with chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors where 1,1,1-trifluoropropane is continuously fed into the reactor along with chlorine gas. The reaction is catalyzed by a suitable catalyst, such as iron chloride, and the product is separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-1,1,1-trifluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form 3-chloro-1,1,1-trifluoropropane.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-1,1,1-trifluoropropane and 3-amino-1,1,1-trifluoropropane.
Reduction Reactions: The major product is 3-chloro-1,1,1-trifluoropropane.
Oxidation Reactions: Products include 3,3-dichloro-1,1,1-trifluoropropanoic acid and other oxidized derivatives.
Scientific Research Applications
3,3-Dichloro-1,1,1-trifluoropropane has several scientific research applications, including:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that require fluorinated compounds.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-1,1,1-trifluoropropane involves its interaction with various molecular targets, including enzymes and proteins. The presence of chlorine and fluorine atoms allows it to form strong bonds with these targets, leading to changes in their activity. The compound can also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoropropane: Lacks the chlorine atoms present in 3,3-Dichloro-1,1,1-trifluoropropane.
3-Chloro-1,1,1-trifluoropropane: Contains only one chlorine atom compared to two in this compound.
3,3-Dichloro-1,1-difluoropropane: Contains one less fluorine atom compared to this compound.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms in its structure, which imparts distinct chemical properties. The combination of these halogens allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking one or more of these atoms.
Properties
IUPAC Name |
3,3-dichloro-1,1,1-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2F3/c4-2(5)1-3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTIOZOVDUUXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196684 | |
| Record name | HCFC 243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-69-5 | |
| Record name | 3,3-Dichloro-1,1,1-trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HCFC 243 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HCFC 243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stable conformations of 3,3-Dichloro-1,1,1-trifluoropropane and how were they determined?
A1: The research identified two possible conformers for this compound, categorized as gauche (G) and trans (T) based on the orientation around the H-C-C-C dihedral angle. Theoretical calculations revealed that the gauche (G) conformer exhibits significantly greater stability than the trans (T) form, with an energy difference exceeding 10 kJ/mol. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)





![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)






